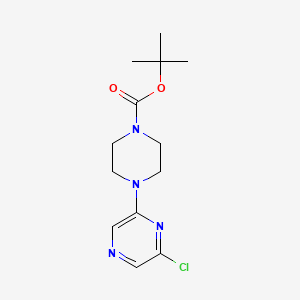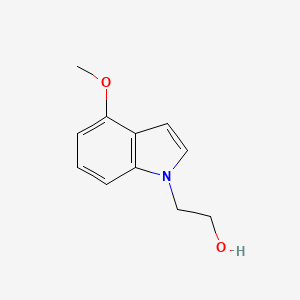
3-Propoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Propranolol and Derivatives
A study by Tran et al. (2020) describes the synthesis of propranolol, a medication used for antihypertensive drugs, and its derivatives. The research involved reactions of propranolol with various compounds, including benzoyl chloride, to design novel derivatives that may improve antioxidative and biological activities (Tran et al., 2020).
Development of Polymer Syntheses
Kricheldorf et al. (1982) focused on synthesizing poly(3-hydroxybenzoate) using different methods, including the condensation of monomers like benzoyl chloride. This study contributed to advancements in polymer chemistry, particularly in producing amorphous and crystalline poly(3-hydroxybenzoate) (Kricheldorf et al., 1982).
Antihypertensive Agent Synthesis
Marvanová et al. (2016) synthesized new derivatives of 4-propoxybenzoates as potential dual antihypertensive agents. Their research included the transformation of these compounds into hydrochloride salts, contributing to the development of antihypertensive medications (Marvanová et al., 2016).
Oxidative Desulfurization of Fuels
Li et al. (2009) researched the use of iron chloride-based redox ionic liquids for oxidative desulfurization in fuels. This study is relevant to environmental chemistry, focusing on improving fuel purification processes (Li et al., 2009).
Antiestrogenic Compound Synthesis
Jones et al. (1984) synthesized a series of antiestrogens using benzoyl chlorides. Their research was significant in developing nonsteroidal antiestrogens with minimal intrinsic estrogenicity (Jones et al., 1984).
properties
IUPAC Name |
3-propoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHHNJORXBXRBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594161 |
Source


|
| Record name | 3-Propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxybenzoyl chloride | |
CAS RN |
83230-74-4 |
Source


|
| Record name | 3-Propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














